molecular formula C18H25N3O B6062970 N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine

N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine

Cat. No.: B6062970
M. Wt: 299.4 g/mol
InChI Key: JAZPERYUHVEBIG-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine is a complex organic compound that features a quinoline moiety attached to a morpholine ring via an ethanamine linker

Properties

IUPAC Name

N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-20(2)10-8-17-14-21(11-12-22-17)13-16-6-3-5-15-7-4-9-19-18(15)16/h3-7,9,17H,8,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZPERYUHVEBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then reacted with a morpholine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.

Medicine

Its quinoline moiety is known for its antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar antimicrobial properties.

    Morpholine: Known for its use in chemical synthesis and as a solvent.

    Ethanamine derivatives: Various derivatives are used in medicinal chemistry for their biological activities.

Uniqueness

What sets N,N-dimethyl-2-[4-(quinolin-8-ylmethyl)morpholin-2-yl]ethanamine apart is its combined structure, which allows it to exhibit properties of both quinoline and morpholine derivatives. This dual functionality makes it a versatile compound for various applications .

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